molecular formula C12H10N6O5 B10905367 1-methyl-4-nitro-N'-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

1-methyl-4-nitro-N'-[(Z)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B10905367
M. Wt: 318.25 g/mol
InChI Key: RDGWGPKADMPAKF-MLPAPPSSSA-N
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Description

1-METHYL-4-NITRO-N’~5~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-NITRO-N’~5~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide with 3-nitrobenzaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-NITRO-N’~5~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-METHYL-4-NITRO-N’~5~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-METHYL-4-NITRO-N’~5~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with various molecular targets. The nitro groups and the pyrazole ring play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide: A precursor in the synthesis of the target compound.

    3-Nitrobenzaldehyde: Another precursor used in the synthesis.

    4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: A related compound with similar structural features.

Uniqueness

1-METHYL-4-NITRO-N’~5~-[(Z)-1-(3-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific arrangement of nitro groups and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H10N6O5

Molecular Weight

318.25 g/mol

IUPAC Name

2-methyl-4-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C12H10N6O5/c1-16-11(10(7-14-16)18(22)23)12(19)15-13-6-8-3-2-4-9(5-8)17(20)21/h2-7H,1H3,(H,15,19)/b13-6-

InChI Key

RDGWGPKADMPAKF-MLPAPPSSSA-N

Isomeric SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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